molecular formula C10H14ClNO B2718838 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride CAS No. 2089649-19-2

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No. B2718838
CAS RN: 2089649-19-2
M. Wt: 199.68
InChI Key: ZVWASUXQCMYRKR-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.68 .

Scientific Research Applications

Central Nervous System Receptor Affinity

Research by Stjernlöf et al. (1993) explored various amino-tetrahydronaphthalenes, including compounds similar to 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride. They studied their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems, finding significant interactions with these receptors. This suggests potential applications in modulating neurotransmitter systems in the brain (Stjernlöf et al., 1993).

Tumor Inhibitory and Antioxidant Activities

Hamdy et al. (2013) synthesized derivatives of 5,6,7,8-tetrahydronaphthalene, including compounds structurally related to the one . Their study revealed that some of these derivatives exhibited notable tumor inhibitory and antioxidant activities, indicating potential applications in cancer therapy and oxidative stress management (Hamdy et al., 2013).

Chemoenzymatic Synthesis for Drug Precursors

Orsini et al. (2002) discussed the chemoenzymatic synthesis of 2-amino-1,2,3,4-tetrahydronaphthalenes, which are structurally similar to this compound. These compounds serve as precursors for serotonergic receptor agonists, highlighting their utility in the synthesis of neuroactive drugs (Orsini et al., 2002).

Applications in Diuretics and Saluretics

Deana et al. (1983) synthesized analogues of 2-(aminomethyl)phenol, closely related to the compound , demonstrating significant diuretic and saluretic effects. This suggests possible applications in managing fluid balance and treating conditions like hypertension or edema (Deana et al., 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWASUXQCMYRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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